(3E)-6-chloro-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a chloro-substituted indole and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-2,3-dihydro-1H-indol-2-one with 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to enhance the scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.
Medicine
In medicine, (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms substituted on an aniline ring.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Heparinoid: A compound with structures similar to heparin, found in marine organisms.
Uniqueness
What sets (3E)-6-Chloro-3-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-2,3-dihydro-1H-indol-2-one apart is its unique combination of a chloro-substituted indole and a phenoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19ClN2O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C25H19ClN2O2/c26-18-10-11-21-22(25(29)27-23(21)15-18)14-17-16-28(24-9-5-4-8-20(17)24)12-13-30-19-6-2-1-3-7-19/h1-11,14-16H,12-13H2,(H,27,29)/b22-14+ |
InChI Key |
FDQZJHMVJCSMMF-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O |
Origin of Product |
United States |
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